molecular formula C12H15NO4 B8783382 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid CAS No. 63203-41-8

1-(Furan-2-carboxamido)cyclohexanecarboxylic acid

Cat. No.: B8783382
CAS No.: 63203-41-8
M. Wt: 237.25 g/mol
InChI Key: VRWUFITYIPKVFL-UHFFFAOYSA-N
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Description

1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a furanylcarbonylamino group. This compound is of interest due to its unique structure, which combines the properties of cyclohexane, carboxylic acid, and furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the following steps:

    Formation of the cyclohexanecarboxylic acid: This can be achieved by hydrogenating benzoic acid to obtain cyclohexanecarboxylic acid.

    Introduction of the furanylcarbonyl group: This step involves the reaction of cyclohexanecarboxylic acid with 2-furoyl chloride in the presence of a base such as pyridine to form the intermediate 1-(2-furanylcarbonyl)cyclohexanecarboxylic acid.

    Amination: The final step involves the reaction of the intermediate with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form furanoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Furanoic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

1-(Furan-2-carboxamido)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furanylcarbonyl group could play a role in binding to specific molecular targets, while the cyclohexanecarboxylic acid moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the furanylcarbonylamino group, making it less versatile in terms of chemical reactivity.

    Furanoic acid: Contains the furan ring but lacks the cyclohexane and amino groups.

    Cyclohexylamine: Contains the cyclohexane and amino groups but lacks the carboxylic acid and furanylcarbonyl groups.

Uniqueness: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a furanylcarbonylamino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

63203-41-8

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H15NO4/c14-10(9-5-4-8-17-9)13-12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,13,14)(H,15,16)

InChI Key

VRWUFITYIPKVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

71.6 g (0.5 mol) of 1-aminocyclohexanecarboxylic acid was added to a solution of 20 g (0.5 mol) of sodium hydroxide in 250 ml of water, and the mixture was stirred at 80° C. for 2 hours. The mixture solution was cooled by ice-water, and 71.8 g (0.2 mol) of 2-furancarbonyl chloride and a solution of 24 g (0.6 mol) of sodium hydroxide in 100 ml in water were simultaneously added thereto for approximately 1 hour. The reaction solution was slowly returned to room temperature, and it was stirred overnight. After 80 ml of ethyl acetate was added to the reaction solution and the mixture was stirred for 1 hour, the insolubles were removed by filtration. The aqueous layer was separately collected, and 49 ml of concentrated hydrochloric acid was added thereto under ice-cooling. The precipitated crystal was collected by filtration and dried under reduced pressure to obtain 112.6 g (95%) of the title compound.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

To the solution of methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate (9.6 g) obtained in Step 1 in 100 ml of methanol, was added 2N-sodium hydroxide solution (50 ml). The reaction mixture was refluxed for 3 hours and concentrated. The resulting residue was diluted with 150 ml of water and washed with 100 ml of diethyl ether. 6N-hydrochloride was added dropwise to the resulting aqueous layer to adjust the pH of the solution to pH 3. The resulting white solid was filtered and dried to give the titled compound (6.1 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

71.6 g (0.5 mol) of 1-aminocyclohexanecarboxylic acid was added to 20 g (0.5 mol) of sodium hydroxide in 250 ml of aqueous solution, and the mixture was stirred at 80° C. for 2 hours. The mixture solution was cooled by ice-water, 71.8 g (0.2 mol) of 2-furancarbonyl chloride and 24 g (0.6 mol) of sodium hydroxide in 100 ml of aqueous solution were simultaneously added thereto over approximately 1 hour. The reaction solution was slowly returned to room temperature and stirred overnight. 80 ml of ethyl acetate was added to the reaction solution and after the mixture was stirred for 1 hour, the insolubles were removed by filtration. The aqueous layer was separately collected, and 49 ml of concentrated hydrochloric acid was added thereto under ice-cooling. The precipitated crystal was collected by filtration and dried under reduced pressure to obtain 112.6 g (95%) of the title compound.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods IV

Procedure details

71.6 g (0.5 mol) of 1-aminocyclohexanecarboxylic acid was added to 250 ml of an aqueous solution of 20 g (0.5 mol) of sodium hydroxide, and the mixture was stirred at 80° C. for 2 hours. The mixed solution was cooled with ice-water, and 71.8 g (0.2 mol) of 2-furancarbonyl chloride and 100 ml of an aqueous solution of 24 g (0.6 mol) of sodium hydroxide were simultaneously added thereto over approximately 1 hour. The temperature of the reaction solution was slowly returned to room temperature and the solution was stirred overnight. After 80 ml of ethyl acetate was added to the reaction solution and the solution was stirred for 1 hour, the insolubles were removed by filtration. The aqueous layer was separately collected and 49 ml of concentrated hydrochloric acid was added thereto under ice-cooling. The precipitated crystal was collected by filtration and dried under reduced pressure to obtain 112.6 g (95%) of the title compound.
Quantity
71.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
95%

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